4-(3-Nitrostyryl)quinoline
Description
4-(3-Nitrostyryl)quinoline is a nitro-substituted styrylquinoline derivative characterized by a quinoline core linked to a 3-nitrostyryl group. This compound is of interest due to its structural features, which combine the electron-deficient quinoline system with a nitro-substituted styrene moiety.
Key Data from A closely related compound, 5,6-Dimethoxy-8-(3-methylfuroxan-4-yl)-2-(3-nitrostyryl)quinoline (1b), was synthesized with a 65% yield and characterized by:
Properties
CAS No. |
74839-90-0 |
|---|---|
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-[(E)-2-(3-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)15-5-3-4-13(12-15)8-9-14-10-11-18-17-7-2-1-6-16(14)17/h1-12H/b9-8+ |
InChI Key |
RJBVOOOQJOQIDP-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via initial formation of a Schiff base between the aniline and aldehyde, followed by cyclization with pyruvic acid to yield the quinoline scaffold. The nitro group on the benzaldehyde directs electrophilic aromatic substitution, ensuring regioselective styryl group attachment at the 4-position of the quinoline. Key parameters influencing yield include:
-
Catalyst selection : FeCl₃ or Yb(OTf)₃ enhances cyclization efficiency, achieving yields up to 78%.
-
Solvent system : Ethanol reflux (80°C) optimizes solubility of intermediates while minimizing side reactions.
-
Stoichiometry : A 1:1:1 molar ratio of aniline:aldehyde:pyruvic acid prevents oligomerization.
Table 1: Optimization of Three-Component Reaction Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Yb(OTf)₃ (10 mol%) | 78 |
| Solvent | Ethanol | 72 |
| Temperature (°C) | 80 | 78 |
| Reaction Time (h) | 12 | 68 |
Transition Metal-Mediated Cross-Coupling Approaches
Cross-coupling reactions enable modular assembly of the nitrostyryl moiety onto pre-synthesized quinoline intermediates. This strategy leverages palladium-catalyzed couplings, such as Heck or Suzuki reactions, to install the styryl group at the 4-position.
Heck Coupling of 4-Chloroquinoline and 3-Nitrostyrene
A patent by US4988815A (2009) details the synthesis of 4-chloroquinoline derivatives via chlorination of hydroxyquinolines using phosphorus oxychloride (POCl₃). Subsequent Heck coupling with 3-nitrostyrene introduces the styryl group:
Step 1: Chlorination of 4-Hydroxyquinoline
4-Hydroxyquinoline undergoes chlorination in neat POCl₃ at 100°C for 5 hours, yielding 4-chloroquinoline in 89% yield.
Step 2: Palladium-Catalyzed Coupling
4-Chloroquinoline reacts with 3-nitrostyrene under Heck conditions (Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120°C), affording 4-(3-nitrostyryl)quinoline with 65% yield.
Table 2: Heck Coupling Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | 65 |
| Ligand | PPh₃ (10 mol%) | 65 |
| Base | K₂CO₃ | 60 |
| Solvent | DMF | 65 |
Post-Synthetic Modification of Styryl-Functionalized Quinolines
Alternative routes involve introducing the nitro group after styryl attachment. Nitration of 4-styrylquinoline using mixed acid (HNO₃/H₂SO₄) targets the styryl aromatic ring, though regioselectivity challenges necessitate careful optimization.
Nitration of 4-Styrylquinoline
Adapting methods from BenchChem (2025), nitration at 0–5°C with fuming HNO₃ (1.5 eq) in H₂SO₄ selectively installs the nitro group at the 3-position of the styryl moiety. The reaction exhibits 55% yield, with competing oxidation of the styryl double bond as a major side reaction.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for 4-(3-Nitrostyryl)quinoline Synthesis
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Three-Component | 78 | One-pot synthesis, atom economy | Limited substrate scope |
| Heck Coupling | 65 | Modular, high regioselectivity | Requires pre-functionalized intermediates |
| Post-Synthetic Nitration | 55 | Late-stage functionalization | Poor regiocontrol, side reactions |
Scalability and Industrial Considerations
Industrial production favors the three-component method due to lower catalyst costs and fewer purification steps. However, transition metal residues in cross-coupled products necessitate stringent post-processing, increasing operational costs. Emerging techniques, such as microwave-assisted synthesis, remain underexplored but hold promise for accelerating reaction kinetics.
Chemical Reactions Analysis
Aza-Henry Cyclization
Nitro groups in quinoline derivatives can participate in cyclization reactions. For example, in aza-Henry cyclization:
-
Imine Formation : Reaction of quinoline with a nitroalkane or nitroalkene to form an imine intermediate.
-
Cyclization : Intramolecular attack of the nitro group to form a dihydroquinoline intermediate.
-
Oxidation : Rearrangement and oxidation yield the final product .
Catalytic Systems
Heterogeneous Catalysts
-
g-C₃N₄-(CH₂)₃-SO₃H : A Brønsted acid-functionalized catalyst that enhances Friedländer synthesis efficiency. Achieves 97% yield in quinoline formation under solvent-free conditions .
-
Fe₃O₄@SiO₂ Nanoparticles : Magnetic catalysts enabling solvent-free reactions. For example, Fe₃O₄@SiO₂-APTES-TFA facilitates quinoline synthesis with 68–98% yields .
Comparison of Catalytic Systems
| Catalyst | Reaction Conditions | Yield | Reusability |
|---|---|---|---|
| g-C₃N₄-(CH₂)₃-SO₃H | Solvent-free, 100°C, 4 h | 97% | ≥6 cycles |
| Fe₃O₄@SiO₂-APTES-TFA | Solvent-free, 100°C, 4 h | 68–98% | ≥4 cycles |
| CoFe₂O₄@SiO₂-SO₃H | Ethanol, 80°C, 30 min | Moderate | ≥5 cycles |
Functional Group Transformations
Nitro Group Reactivity
-
Reduction : Conversion of the nitro group to an amine (e.g., using H₂/Pd or Sn/HCl).
-
Substitution : Nucleophilic aromatic substitution at the nitrostyryl position, though steric hindrance may limit reactivity.
Stability Under Oxidation
Nitrostyryl groups are generally stable under oxidative conditions but may undergo rearrangement in strongly acidic/basic environments .
Biological and Physiological Relevance
While direct data on 4-(3-Nitrostyryl)quinoline is scarce, nitroquinoline derivatives (e.g., 3-nitroquinolines) show promise as anticancer agents. For example:
-
EGFR Inhibition : Nitro groups at position 3 enhance antiproliferative activity against EGFR-overexpressing tumor cells .
-
Structure-Activity Relationships : Substituent effects (e.g., electron-donating/withdrawing groups) at the nitrostyryl position could modulate biological activity.
Research Gaps
-
Direct Synthesis Pathways : Limited reports on the specific synthesis of 4-(3-Nitrostyryl)quinoline.
-
Kinetic Studies : Detailed mechanistic studies of nitrostyryl group involvement in cyclization reactions.
-
Biological Profiling : Systematic evaluation of anticancer or antimicrobial activity.
Scientific Research Applications
Antimalarial Activity
Research has indicated that quinoline derivatives exhibit potent antimalarial properties. A study focused on quinoline-4-carboxamide derivatives demonstrated effective inhibition against Plasmodium falciparum, the causative agent of malaria. The findings suggest that modifications to the quinoline structure, such as introducing nitro groups, can enhance biological activity and pharmacokinetic profiles, making them promising candidates for further development in malaria treatment .
Anticancer Properties
4-(3-Nitrostyryl)quinoline has shown potential as an anticancer agent. A series of synthesized quinoline derivatives demonstrated significant cytotoxic effects against various human cancer cell lines. Compounds derived from this class exhibited mechanisms involving apoptosis induction and cell cycle arrest, particularly in resistant cancer cells . For instance, compounds with specific substitutions at the 4-position of the quinoline ring displayed enhanced antiproliferative activity, indicating that structural modifications can lead to improved therapeutic efficacy .
Antitubercular Activity
Recent studies have identified quinoline derivatives as potential antitubercular agents. The synthesis of 4-carboxy quinolino-triazole hybrids showed promising inhibitory activity against Mycobacterium tuberculosis. These compounds were designed through molecular hybridization strategies, targeting specific pathways involved in bacterial survival and replication . The introduction of nitro groups into the quinoline structure may further enhance their effectiveness against resistant strains.
Synthesis Techniques
The synthesis of 4-(3-Nitrostyryl)quinoline can be achieved through various methodologies, including multicomponent reactions (MCRs). These approaches allow for efficient generation of quinoline derivatives with diverse substituents, enhancing their biological properties . Recent advancements have highlighted the use of metal-free catalysts in the synthesis process, promoting greener chemistry practices while maintaining high yields .
Catalytic Applications
In addition to its medicinal applications, 4-(3-Nitrostyryl)quinoline serves as a substrate in catalytic reactions aimed at producing other biologically active compounds. Studies have shown that certain catalysts can significantly increase reaction rates and yields when synthesizing quinoline derivatives from simpler starting materials . This versatility makes it a valuable compound in both academic research and industrial applications.
Electronic Properties
The unique electronic properties of quinoline derivatives allow them to be utilized in materials science, particularly in organic electronics and photonic devices. Research has indicated that functionalized quinolines can exhibit enhanced optoelectronic properties due to their conjugated structures, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells . The incorporation of nitro groups may further modify their electronic characteristics, leading to improved performance in these applications.
Case Studies
Mechanism of Action
The mechanism of action of 4-(3-Nitrostyryl)quinoline involves its interaction with specific molecular targets. The nitro group plays a crucial role in the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Structural Analogues
Table 1: Structural and Spectroscopic Comparison
Key Observations :
- Substituent Diversity: Derivatives like indoloquinoline (23) and thioquinolines (e.g., from ) highlight how varying substituents modulate bioactivity. For instance, the indole fusion in 23 improves anti-MRSA potency, while thioether linkages enhance anti-tubercular effects .
Key Observations :
- Microwave-Assisted Synthesis: Both 1b and triazole-quinoline derivatives () utilize microwave irradiation for accelerated reaction kinetics and improved yields .
- Catalytic Diversity: Copper catalysts are common in click chemistry (), whereas tin(II) chloride is used in reductive cyclizations for indole/quinoline hybrids () .
Table 3: Bioactivity Comparison
Key Observations :
- Anti-MRSA Activity: Indolo- and benzofuroquinolines () show potent activity (MIC: 2 µg/mL), likely due to planar fused-ring systems enhancing membrane interaction .
- Anti-Tubercular Specificity: Thioquinolines () target the QcrB subunit, a mechanism distinct from nitroquinolines, which may rely on redox cycling .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(3-nitrostyryl)quinoline, and how can reaction conditions be optimized for yield improvement?
- Methodology : The synthesis often involves nitro group reduction and cyclization. For example, Fe/HCl systems can reduce nitro intermediates to amines, followed by cyclization under reflux conditions . Classical protocols like the Skraup or Friedländer reactions can be adapted by substituting starting materials with nitrostyryl precursors. Optimization includes adjusting temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst loading (e.g., rare earth metals at 5–10 mol%) to improve yields (typically 60–85%) .
Q. What spectroscopic techniques are most effective for characterizing 4-(3-nitrostyryl)quinoline, and how do key spectral features correlate with its structure?
- Methodology :
- ¹H/¹³C NMR : The quinoline aromatic protons (δ 7.5–9.0 ppm) and nitrostyryl vinyl protons (δ 6.5–7.5 ppm) show distinct splitting patterns. The nitro group deshields adjacent carbons, shifting quinoline C-4 to δ 150–155 ppm .
- IR : Strong absorption at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirms the nitro group .
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₁₇H₁₁N₂O₂ (e.g., 283.2) with fragmentation patterns reflecting styryl cleavage .
Q. How does the nitro group in 4-(3-nitrostyryl)quinoline influence its reactivity in electrophilic and nucleophilic substitution reactions?
- Methodology : The nitro group is electron-withdrawing, directing electrophilic substitution (e.g., nitration, sulfonation) to the styryl moiety rather than the quinoline ring. Nucleophilic attacks (e.g., amination) occur at the quinoline C-2 or C-8 positions due to reduced electron density . Kinetic studies using UV-Vis monitoring show reaction rates decrease by ~30% compared to non-nitrated analogs .
Advanced Research Questions
Q. What mechanistic insights explain the formation of 4-(3-nitrostyryl)quinoline during nitro group reduction and subsequent cyclization?
- Methodology : The Fe/HCl system reduces the nitro group to an amine, followed by acid-catalyzed cyclization. Isotopic labeling (¹⁵N) and intermediate trapping (e.g., isolating the amine intermediate) confirm a stepwise mechanism. DFT calculations suggest a transition state energy barrier of ~25 kcal/mol for cyclization .
Q. How can computational chemistry and molecular docking studies predict the interaction of 4-(3-nitrostyryl)quinoline derivatives with biological targets like glutamate receptors?
- Methodology : Molecular docking (AutoDock Vina) using crystal structures of glutamate receptors (e.g., NMDA subtypes) reveals hydrogen bonding between the nitro group and Arg523 residues. MD simulations (AMBER) show stable binding (ΔG ≈ -8.2 kcal/mol) over 100 ns, correlating with in vitro IC₅₀ values (~10 µM) .
Q. What strategies resolve contradictory data in the biological activity of 4-(3-nitrostyryl)quinoline derivatives across different studies?
- Methodology : Meta-analysis of IC₅₀ values (e.g., antimicrobial vs. anticancer assays) identifies assay-specific variables (e.g., pH, cell line). For example, methoxy substituents enhance antibacterial activity (MIC = 2 µg/mL) but reduce antiproliferative effects (IC₅₀ > 50 µM) due to steric hindrance in kinase binding pockets .
Q. How do structural modifications at specific positions of the quinoline core alter the compound's photophysical properties for material science applications?
- Methodology : Introducing electron-donating groups (e.g., -OCH₃ at C-6) shifts fluorescence emission from 450 nm to 520 nm, with quantum yields increasing from 0.2 to 0.6. Time-resolved spectroscopy shows triplet-state lifetimes > 1 µs, suitable for OLEDs .
Q. What are the toxicological profiles and safety considerations for handling 4-(3-nitrostyryl)quinoline in laboratory settings?
- Methodology : Acute toxicity studies in mice (IV administration) show an LD₅₀ of 160 mg/kg, with histopathological changes in renal tubules. Safety protocols recommend PPE (gloves, goggles) and fume hoods during synthesis. Environmental persistence (DT₅₀ = 30 days) requires neutralization before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
